molecular formula C20H27N5O4 B6484279 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941974-62-5

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6484279
CAS No.: 941974-62-5
M. Wt: 401.5 g/mol
InChI Key: SAZNONWPNVHSEW-UHFFFAOYSA-N
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Description

The compound 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a partially saturated purine core (2,3,6,7-tetrahydro-1H-purine-2,6-dione). Key structural features include:

  • 1,3-dimethyl groups on the purine ring.
  • A propylamino substituent at position 6.
  • A 2-hydroxy-3-(4-methylphenoxy)propyl chain at position 5.

The hydroxy and phenoxy groups may enhance solubility, while the propylamino chain could modulate receptor binding affinity. Structural determination of such compounds often employs crystallographic tools like SHELX , though direct evidence of its application here is unspecified.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-13(2)7-9-15/h6-9,14,26H,5,10-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZNONWPNVHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione

This analog () shares the purine-2,6-dione core but differs in substituents:

  • Phenoxy group: 4-methoxy vs. 4-methyl in the target compound.
  • Amino group: 3-methylphenyl (aromatic) vs. propylamino (aliphatic). The aromatic group may enhance hydrophobic interactions, while the aliphatic chain offers flexibility .

Hypothetical Impact :

  • The methoxy group could improve solubility due to increased polarity.
  • The 3-methylphenyl group might enhance affinity for aromatic-rich binding pockets (e.g., kinase ATP sites).

Pyrimidine-2,4-dione Derivatives (Molecules 2011)

Compounds from –4, 6–7 feature pyrimidine-2,4-dione cores with varied substituents. Key comparisons:

Compound ID Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Purine-2,6-dione 1,3-dimethyl; 8-propylamino; 7-(2-hydroxy-3-(4-methylphenoxy)propyl) Hydroxy, phenoxy, propylamino ~435.5 (calculated)
Compound 7 Pyrimidine-2,4-dione 1,3-dimethoxymethyl; 5-methyl; 6-(3-hydroxy-2-hydroxymethylpropyl) Hydroxy, methoxymethyl ~356.4 (calculated)
Compound 10 Pyrimidine-2,4-dione 1,3-dimethoxymethyl; 5-methyl; 6-(bis(4-methoxytriphenylmethoxymethyl)propyl) Methoxytriphenylmethoxymethyl, methyl 847 (observed)

Structural and Functional Insights :

  • Core Rigidity : The purine core in the target compound is partially saturated, offering conformational flexibility compared to the fully aromatic pyrimidine analogs. This may affect binding kinetics and metabolic stability.
  • Substituent Effects: Hydroxypropyl groups (target and Compound 7) improve hydrophilicity, whereas bulky groups like triphenylmethoxymethyl (Compound 10) reduce solubility but increase steric hindrance . Methyl and methoxy groups (e.g., 4-methylphenoxy in the target vs. benzyloxy in Compound 4) influence electronic and steric profiles, altering target selectivity.

Methodological Considerations for Structural Comparison

Quantitative structure-activity relationship (QSAR) studies often employ similarity coefficients like Tanimoto indices to compare binary fingerprints of compounds . For example:

  • The target compound and its methoxy-phenoxy analog () likely share a high Tanimoto score due to overlapping purine cores and substituent motifs.
  • Graph-based comparisons () could identify common subgraphs, such as the shared hydroxypropyl chain or purine/pyrimidine rings, to infer functional similarities.

Hypothetical Activity Trends :

  • The target’s propylamino group may favor interactions with flexible binding sites (e.g., G-protein-coupled receptors).
  • Bulky substituents in pyrimidine analogs (e.g., Compound 10) could limit membrane permeability but improve enzymatic stability .

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